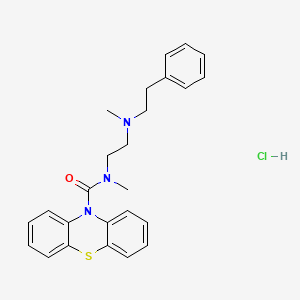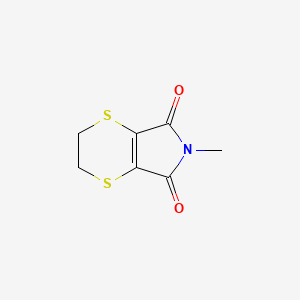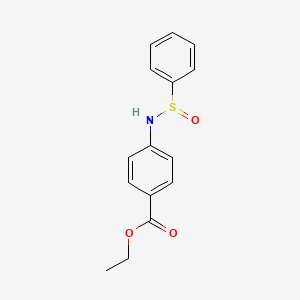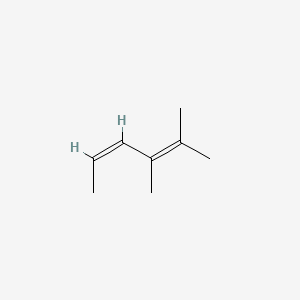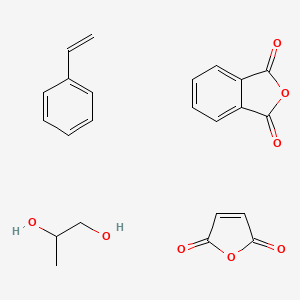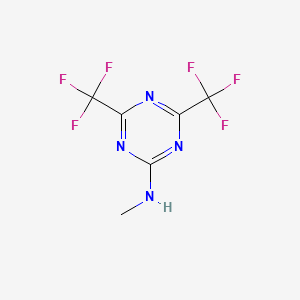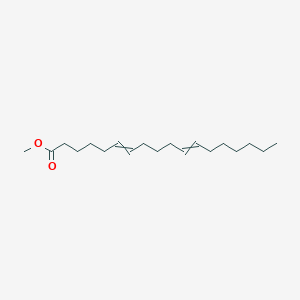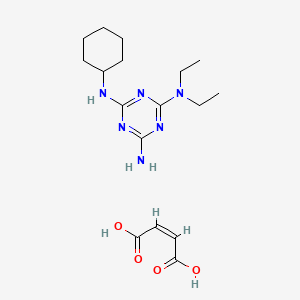
Phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester is an organophosphorus compound with the molecular formula C11H17O2P. This compound is known for its unique structure, which includes a phosphinic acid moiety bonded to a phenyl group and a tert-butyl group, with a methyl ester functional group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester typically involves the reaction of phosphinic acid derivatives with appropriate alcohols under controlled conditions. One common method is the esterification of phosphinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinic acid esters.
Scientific Research Applications
Phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These interactions can influence various biochemical pathways and cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, (1-methylethyl)phenyl diphenyl ester
- Phosphonic acid, bis(1-methylethyl) ester
Uniqueness
Phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester is unique due to its specific structural features, including the presence of both a phenyl group and a tert-butyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
33586-26-4 |
|---|---|
Molecular Formula |
C11H16O2P+ |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-methoxy-oxophosphanium |
InChI |
InChI=1S/C11H16O2P/c1-11(2,3)9-5-7-10(8-6-9)14(12)13-4/h5-8H,1-4H3/q+1 |
InChI Key |
XGFBVIDDOKZCTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[P+](=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-](/img/structure/B14685380.png)
